

# A Comparative Meta-Analysis of Benethamine Penicillin in the Treatment of Syphilis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving **benethamine penicillin** for the treatment of syphilis. It is designed to offer an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development in the field of sexually transmitted infections.

### **Executive Summary**

Benzathine penicillin G, a long-acting form of **benethamine penicillin**, remains the cornerstone of syphilis therapy. Decades of clinical use and numerous studies have established its high efficacy, particularly in early-stage syphilis. This guide synthesizes data from key meta-analyses and randomized controlled trials to compare different benzathine penicillin G regimens and evaluate its performance against alternative antibiotics. The primary measure of efficacy in these studies is serological response, typically defined as a four-fold or greater reduction in non-treponemal antibody titers (such as the Rapid Plasma Reagin or VDRL test) at specific follow-up intervals.

## Data Presentation: Comparative Efficacy of Benethamine Penicillin and Alternatives

The following tables summarize the quantitative data from pivotal clinical trials and metaanalyses, focusing on serological cure rates and adverse events.



Table 1: Comparison of Single-Dose vs. Three-Dose Benzathine Penicillin G for Early Syphilis

| Study/Meta-<br>analysis        | Patient<br>Population                                              | Intervention Arm 1: Single- Dose (2.4 million units IM) | Intervention Arm 2: Three- Dose (2.4 million units IM weekly for 3 weeks) | Key Findings                                                                                                       |
|--------------------------------|--------------------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Hook et al.<br>(2023)[1][2][3] | 249 individuals<br>with early<br>syphilis (61%<br>living with HIV) | Serological<br>response at 6<br>months: 76%             | Serological<br>response at 6<br>months: 70%                               | Single-dose was non-inferior to the three-dose regimen. No significant difference in response by HIV status.[2][3] |
| Andrade et al.[4]              | 64 HIV-infected individuals with early syphilis                    | Intention-to-treat<br>success rate at<br>12 months: 80% | Intention-to-treat<br>success rate at<br>12 months: 93%                   | No statistically significant difference between the two regimens.[4][5]                                            |

Table 2: Benzathine Penicillin G vs. Alternative Antibiotics for Early Syphilis



| Meta-<br>analysis/Study                          | Comparison                     | Serological Cure Rate (Benzathine Penicillin G) | Serological<br>Cure Rate<br>(Alternative)     | Key Findings                                                                                                                   |
|--------------------------------------------------|--------------------------------|-------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Bai et al. (2017)<br>(Network Meta-<br>analysis) | Penicillin vs.<br>Ceftriaxone  | Not directly<br>reported as a<br>single value   | Not directly<br>reported as a<br>single value | No significant difference in serological response at 12 months between penicillin, ceftriaxone, and doxycycline/tetra cycline. |
| Riedner et al.<br>(2005)                         | Penicillin vs.<br>Azithromycin | 95%                                             | 77%                                           | Penicillin was superior to azithromycin. High rates of azithromycin resistance were noted.                                     |
| Systematic<br>Review (2025)[6]                   | Penicillin vs.<br>Doxycycline  | Cure rate: 86%<br>to 95%[7]                     | Cure rate: 82.9%<br>to 100%[7]                | Doxycycline is considered an effective alternative for penicillin-allergic patients.[7]                                        |

Table 3: Reported Adverse Events in Clinical Trials of Benzathine Penicillin G



| Adverse Event                        | Incidence (Single-<br>Dose Regimen)                          | Incidence (Three-<br>Dose Regimen)                           | Notes                                                                                                                              |
|--------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Injection Site<br>Pain/Tenderness    | 76%[2]                                                       | 85%[2]                                                       | The most commonly reported adverse event.                                                                                          |
| Jarisch-Herxheimer<br>Reaction (JHR) | 23.7% (in a study of early syphilis)[8]                      | Not reported<br>separately                                   | A transient inflammatory reaction to the release of treponemal antigens. Symptoms include fever, chills, myalgia, and headache.[8] |
| Anaphylaxis                          | Pooled absolute risk of 0.002% in the general population.[6] | Pooled absolute risk of 0.002% in the general population.[6] | A rare but serious adverse event.[6]                                                                                               |

#### **Experimental Protocols**

Below are detailed methodologies from key clinical trials cited in this guide.

## Hook et al. (2023): Single vs. Three Doses of Benzathine Penicillin G for Early Syphilis[1][2][3]

- Study Design: A multicenter, randomized, controlled, non-inferiority trial conducted at 10 sites in the United States.[2]
- Participants: 249 individuals aged 18 years or older with untreated primary, secondary, or early latent syphilis.[1][2] Participants with and without HIV infection were included.[2]
- Interventions:
  - Arm 1: A single intramuscular (IM) injection of benzathine penicillin G, 2.4 million units.
  - Arm 2: Three IM injections of benzathine penicillin G, 2.4 million units, administered at three successive weekly intervals.[2]



- Primary Outcome: Serological response at 6 months, defined as a decrease in the rapid plasma reagin (RPR) titer by two or more dilutions (a four-fold decline).[1][2]
- Follow-up: Serological testing was performed at baseline, 3 months, and 6 months post-treatment.[9]
- Statistical Analysis: A non-inferiority analysis was conducted with a margin of 10 percentage points.[2] Both intention-to-treat and per-protocol analyses were performed.[1]

# Andrade et al.: Single vs. Three Doses of Benzathine Penicillin G in HIV-Infected Patients with Early Syphilis[4][5]

- Study Design: A prospective, randomized, open-label clinical trial.[4][5]
- Participants: 64 HIV-infected patients aged 18 years or older with untreated early syphilis (primary, secondary, or early latent).[4][5] Exclusion criteria included a history of penicillin allergy and use of antibiotics with activity against Treponema pallidum within the preceding two weeks.[4]
- Interventions:
  - Arm 1: A single IM dose of benzathine penicillin G, 2.4 million units.[4]
  - Arm 2: Three IM doses of benzathine penicillin G, 2.4 million units, administered at weekly intervals.[4]
- Primary Outcome: Treatment success was defined as a decrease in RPR titers of ≥2 dilutions (four-fold) during a 12-month follow-up period.[4][10]
- Follow-up: RPR titers were monitored at 3, 6, 9, and 12 months.[4][5]

# Mandatory Visualization Signaling Pathway: Mechanism of Action of Penicillin on Treponema pallidum





Click to download full resolution via product page

Caption: Mechanism of action of benethamine penicillin on Treponema pallidum.

## Experimental Workflow: Randomized Controlled Trial of Benethamine Penicillin for Syphilis





Click to download full resolution via product page

Caption: A typical experimental workflow for a randomized controlled trial.



## Logical Relationships: Treatment Decision Pathway for Early Syphilis



Click to download full resolution via product page

Caption: A simplified decision pathway for the treatment of early syphilis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2889. One vs Three Weekly Doses of Benzathine Penicillin G for Treatment of Early Syphilis in Persons with and without HIV: A Multicenter Randomized Controlled Trial (RCT) -PMC [pmc.ncbi.nlm.nih.gov]
- 2. obgproject.com [obgproject.com]
- 3. Trial data support 1-dose antibiotic treatment for early syphilis | CIDRAP [cidrap.umn.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Three-dose penicillin regimen not superior to single dose for syphilis in patients with HIV [healio.com]
- 6. Safety of benzathine penicillin for preventing congenital syphilis: a systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Jarisch-Herxheimer Reaction After Benzathine Penicillin G Treatment in Adults With Early Syphilis: Secondary Analysis of a Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Benethamine Penicillin in the Treatment of Syphilis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205209#meta-analysis-of-clinical-trials-involving-benethamine-penicillin-for-syphilis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com